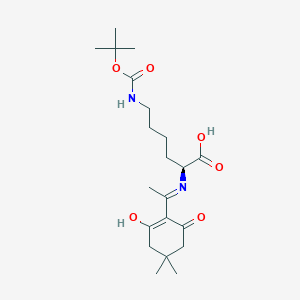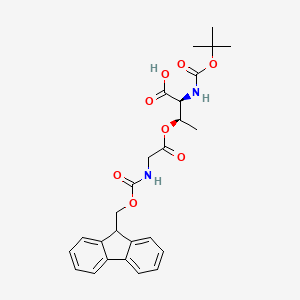
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
Overview
Description
“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” which is a solid compound with a molecular formula of C9H18N2O2 and a molecular weight of 186.261.
Synthesis Analysis
There is no specific information available on the synthesis of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl (Boc) protected amino acids are commonly used in peptide synthesis2.Molecular Structure Analysis
The molecular structure of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is not readily available. However, a related compound, “(3S)-(-)-1-(tert-Butoxycarbonyl)-3-aminopyrrolidine” has a molecular formula of C9H18N2O2 and a molecular weight of 186.263.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” is a solid at 20 degrees Celsius and should be stored under inert gas5.Safety And Hazards
The safety and hazards of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” can cause skin and eye irritation5.
Future Directions
There is no specific information available on the future directions of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, research on tert-butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis is ongoing4.
properties
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQCGACMYIDJE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

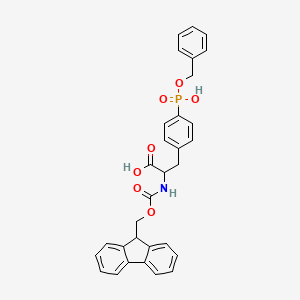
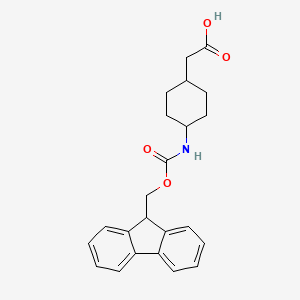
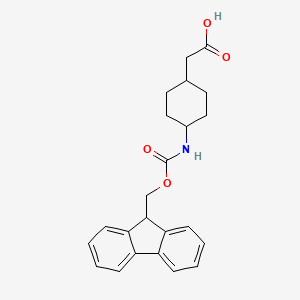
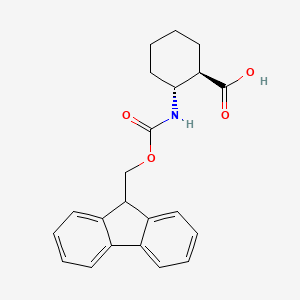
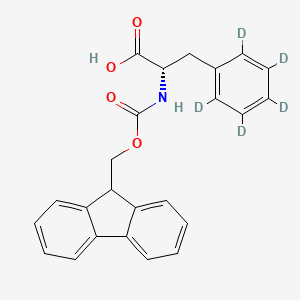
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

